molecular formula C10H11Cl2N3O B13770858 2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride CAS No. 5442-05-7

2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride

Cat. No.: B13770858
CAS No.: 5442-05-7
M. Wt: 260.12 g/mol
InChI Key: LZILJHYFDNTFNT-UHFFFAOYSA-N
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Description

2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound is often used in the synthesis of various pharmaceuticals and has shown potential in antimicrobial and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of aminoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline and aminoquinoline derivatives, which have significant applications in medicinal chemistry.

Scientific Research Applications

2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride is unique due to its specific quinazoline structure, which imparts distinct chemical and biological properties

Properties

CAS No.

5442-05-7

Molecular Formula

C10H11Cl2N3O

Molecular Weight

260.12 g/mol

IUPAC Name

2-[(7-chloroquinazolin-4-yl)amino]ethanol;hydrochloride

InChI

InChI=1S/C10H10ClN3O.ClH/c11-7-1-2-8-9(5-7)13-6-14-10(8)12-3-4-15;/h1-2,5-6,15H,3-4H2,(H,12,13,14);1H

InChI Key

LZILJHYFDNTFNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NCCO.Cl

Origin of Product

United States

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